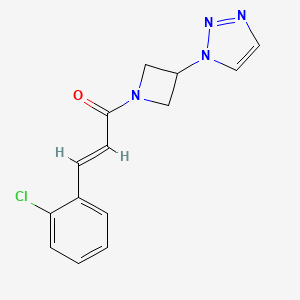![molecular formula C22H22N2O4 B2708656 N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide CAS No. 1705199-38-7](/img/structure/B2708656.png)
N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide is a compound notable for its unique chemical structure, incorporating both isobenzofuran and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide typically involves multi-step processes that integrate different chemical reactions such as acylation and spirocyclization. Common reagents used in these syntheses include acetic anhydride, piperidine derivatives, and isobenzofuran precursors. Reaction conditions are often optimized for high yield, including specific temperature control, solvent selection, and pH adjustment.
Industrial Production Methods: On an industrial scale, the production process is scaled up with a focus on yield optimization and cost-effectiveness. Continuous flow reactors, automated systems for reagent addition, and purification techniques like recrystallization and chromatography are commonly employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidation reactions, especially at the phenyl or isobenzofuran moieties, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can affect the ketone groups in the spiro-structure, potentially reducing them to corresponding alcohols.
Substitution: It is prone to nucleophilic substitution reactions, particularly on the acetamide group or the phenyl ring.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, alkoxides, or halides under basic or acidic conditions.
Major Products Formed from These Reactions: The oxidation reactions generally yield quinone derivatives, while reduction leads to alcohols. Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound serves as a precursor in the synthesis of more complex molecules
Biology: In biological research, N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide can be used as a probe to study enzyme functions, receptor bindings, and signal transduction pathways due to its structural complexity.
Medicine: Medicinal chemists are interested in this compound for its potential therapeutic properties. Its interactions with various biological targets may offer insights into the development of new drugs, especially those targeting neurological or oncological pathways.
Industry: Industrial applications include its use in the synthesis of advanced materials, dyes, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide is largely dependent on its interaction with biological targets. It can modulate molecular pathways by binding to specific receptors or enzymes, influencing cellular processes like apoptosis, proliferation, or signal transduction. The exact molecular targets are often determined through biochemical assays and structural studies, providing insight into its potential therapeutic effects.
Comparison with Similar Compounds
N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide derivatives
Spiro[cyclohexane-1,4'-piperidin] derivatives
Isobenzofuran-1(3H)-one derivatives
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactivity, applications, and mechanisms of action. The unique chemical structure of this compound offers significant potential in various fields of scientific research and industry.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-yl)ethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15(25)23-17-8-6-16(7-9-17)14-20(26)24-12-10-22(11-13-24)19-5-3-2-4-18(19)21(27)28-22/h2-9H,10-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJWMUOTEMBVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2708578.png)

![N-[(oxolan-2-yl)methyl]-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2708583.png)



![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2708587.png)


![3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid](/img/structure/B2708590.png)
![N-({[2,2'-bifuran]-5-yl}methyl)oxane-4-carboxamide](/img/structure/B2708591.png)
![6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2708592.png)

